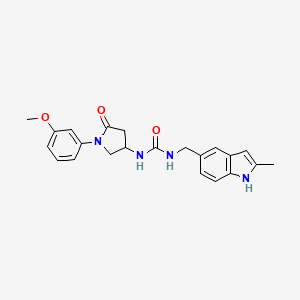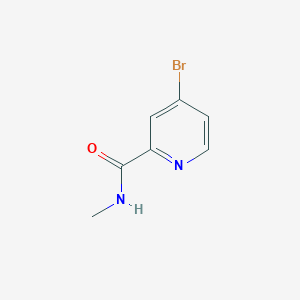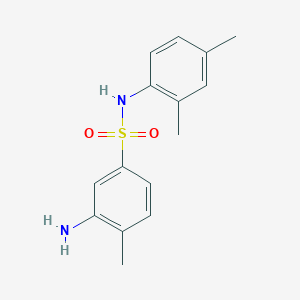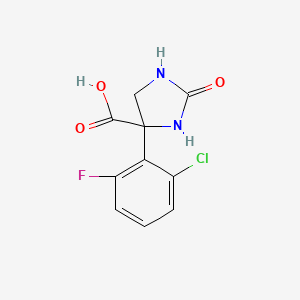![molecular formula C22H23FN4O2 B2529846 5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775558-49-0](/img/structure/B2529846.png)
5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests that it is a derivative of 1,2,4-triazol-3-one, a core present in various biologically active compounds. The presence of a fluorobenzoyl group and a methylbenzyl moiety indicates that the compound could interact with a range of biological targets, potentially including serotonin receptors, as suggested by the related compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic chemical building blocks. For instance, compounds with a 4-fluorobenzoyl piperidine group have been prepared and tested for biological activity . The synthesis often includes the formation of intermediates, such as the treatment of 4-fluorobenzoyl chloride with other reagents, followed by subsequent reactions to build up the desired molecular framework . The overall yield of these syntheses can vary, but efficient methods have been reported with yields over 60% .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and functional groups. The 1,2,4-triazol-3-one core is a common feature in molecules with a wide range of biological activities . The fluorobenzoyl and methylbenzyl groups attached to the piperidine ring can significantly influence the molecule's binding affinity and selectivity towards biological targets . The presence of fluorine atoms is particularly noteworthy as they can enhance the compound's metabolic stability and alter its electronic properties .
Chemical Reactions Analysis
Compounds similar to the one described are often synthesized through reactions such as reductive amination, amide hydrolysis, and N-alkylation . These reactions are chosen based on the functional groups present in the starting materials and the desired end products. The fluorine atoms in the molecule can affect the reactivity of the benzoyl group, potentially influencing the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of a 1,2,4-triazol-3-one core can confer certain chemical stability to the molecule . The fluorine atoms can affect the lipophilicity and electronic properties of the compound, which in turn can influence its solubility, boiling point, and melting point . The specific physical and chemical properties of the compound would need to be determined experimentally.
科学的研究の応用
Antagonist Activity
- 5-HT2 Antagonist Activity: Compounds with structural features similar to the queried compound, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, have been synthesized and tested for their 5-HT2 (serotonin receptor) and alpha 1 receptor antagonist activities. Among these, certain derivatives demonstrated potent 5-HT2 antagonist activity, suggesting their potential use in developing treatments for conditions modulated by serotonin receptors, like depression and anxiety (Watanabe et al., 1992).
Anticancer Activity
- EGFR Inhibitors: Studies on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the target compound, revealed their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors with anti-cancer properties. These findings highlight the relevance of such compounds in cancer research, particularly for designing new therapeutic agents (Karayel, 2021).
Antimicrobial Activity
- Antibacterial and Antifungal Activity: Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share a similar heterocyclic framework with the queried compound, were synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
GyrB Inhibitors
- Mycobacterium tuberculosis GyrB Inhibitors: Compounds with piperidine groups have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB ATPase, indicating their importance in the search for new treatments for tuberculosis. This research showcases the role of such compounds in addressing global health challenges posed by tuberculosis (Jeankumar et al., 2013).
作用機序
This compound interacts with a specific protein target : This compound interacts with a specific protein target: Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, plays a crucial role in cellular signaling pathways. It is involved in inflammation, stress responses, and cell differentiation .
Mode of Action
The compound inhibits MAPK14 by binding to its active site. This interaction disrupts downstream signaling cascades, affecting various cellular processes. Specifically, it interferes with the phosphorylation of substrates involved in inflammation and stress responses. By blocking MAPK14, the compound modulates gene expression and cellular behavior .
Biochemical Pathways
The affected pathways include:
- Stress Signaling : MAPK14 regulates stress-induced gene expression. Inhibition by the compound alters stress-related pathways, impacting cell survival and adaptation .
Pharmacokinetics
Let’s break down the compound’s ADME properties:
Result of Action
Molecular and cellular effects:
- Tissue-Specific Effects : Depending on the tissue type, the compound may impact various cellular processes .
Action Environment
Environmental factors play a role:
Remember, this compound’s action is like a symphony—orchestrated, intricate, and influenced by its surroundings. 🎶🔬
特性
IUPAC Name |
3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-5-7-16(8-6-15)14-27-20(24-25-22(27)29)17-9-11-26(12-10-17)21(28)18-3-2-4-19(23)13-18/h2-8,13,17H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWJZWNNUNDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)


![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)